molecular formula C6H12O6 B15140367 D-Fructose-d7

D-Fructose-d7

Cat. No.: B15140367
M. Wt: 187.20 g/mol
InChI Key: BJHIKXHVCXFQLS-GWONALSDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-d7 is synthesized by incorporating deuterium atoms into the D-Fructose molecule. This can be achieved through several methods, including:

    Chemical Synthesis: This involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents.

    Enzymatic Synthesis: Utilizing enzymes that facilitate the incorporation of deuterium into the sugar molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated water (D2O) and other deuterated reagents to ensure high levels of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-d7 undergoes various chemical reactions similar to those of D-Fructose, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Fructose-d7 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which D-Fructose-d7 exerts its effects is primarily through its incorporation into metabolic pathways. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track and study the metabolic fate of the compound. This helps in understanding the molecular targets and pathways involved in sugar metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its structural similarity to naturally occurring D-Fructose makes it an ideal candidate for detailed metabolic studies without significantly altering the biological processes .

Properties

Molecular Formula

C6H12O6

Molecular Weight

187.20 g/mol

IUPAC Name

(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D

InChI Key

BJHIKXHVCXFQLS-GWONALSDSA-N

Isomeric SMILES

[2H][C@@](C(=O)C([2H])([2H])O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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